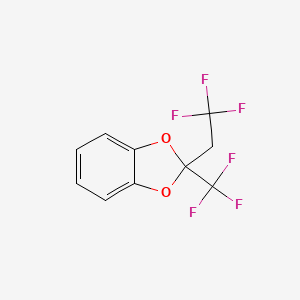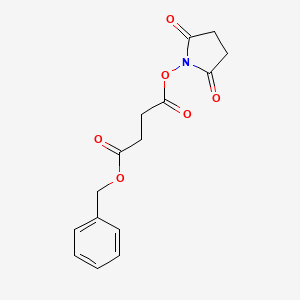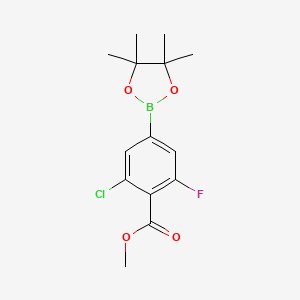
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 4-(benzyloxy)-2,5-difluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 248.23 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.科学的研究の応用
Polymer Synthesis and Characterization :
- Neilson et al. (2008) explored the synthesis of highly fluorescent phenylene vinylene polymers using a related compound, 4-(Trifluorovinyloxy)benzaldehyde. These polymers exhibit excellent thermal stability and high fluorescence, making them potential candidates for advanced material applications (Neilson, Budy, Ballato, & Smith, 2008).
Catalysis and Fluorination Reactions :
- Tamura et al. (1999) investigated the use of silicon tetrafluoride as a catalyst in reactions involving xenon difluoride for the fluorination of benzaldehydes, demonstrating enhanced reaction efficiency (Tamura, Takagi, Quan, & Sekiya, 1999).
Enzymatic Oxidation Studies :
- Moonen et al. (2005) reported on the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, including difluorobenzaldehydes, catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO). This study highlights the selectivity and efficiency of enzymatic processes in handling fluorinated compounds (Moonen, Westphal, Rietjens, & Berkel, 2005).
Organic Synthesis Applications :
- Abdelhamid et al. (2021) and Ibarra et al. (2021) both investigated the synthesis and copolymerization of novel trisubstituted ethylenes, including difluoro ring-substituted phenylcyanoacrylates. These studies contribute to the development of new materials with tailored properties (Abdelhamid et al., 2021); (Ibarra et al., 2021).
Material Science and Advanced Synthesis :
- Partenheimer & Grushin (2001) explored the catalytic air-oxidation of 5-Hydroxymethylfurfural, comparing it with the oxidation of benzyl alcohol to benzaldehyde. This research contributes to understanding the oxidation processes of various aldehydes including difluorobenzaldehydes (Partenheimer & Grushin, 2001).
Corrosion Inhibition Studies :
- Emregül & Hayvalı (2006) explored the corrosion inhibiting action of a Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde, demonstrating its effectiveness in protecting steel in acidic environments. This highlights the potential of benzaldehyde derivatives in industrial applications (Emregül & Hayvalı, 2006).
Safety and Hazards
The safety information available indicates that “2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,5-difluoro-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMDQSECDSZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

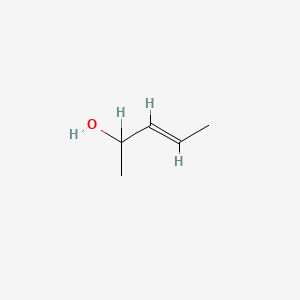
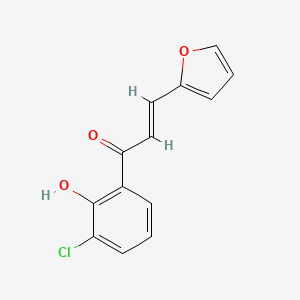
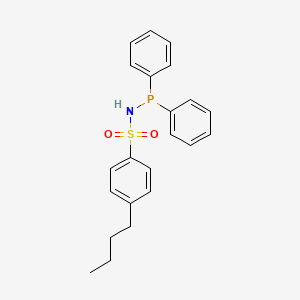
![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)

